molecular formula C22H19BrN2O4 B11505849 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11505849
M. Wt: 455.3 g/mol
InChI Key: RALJCZKIMROZGB-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features both indole and chromene moieties. Indole derivatives are known for their significant biological activities, while chromene derivatives are recognized for their diverse pharmacological properties. This compound, therefore, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and chromene intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The chromene moiety can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of a strong acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide likely involves interactions with various molecular targets, including enzymes and receptors. The indole moiety can interact with tryptophan-binding proteins, while the chromene moiety can interact with various enzymes involved in oxidative stress responses . These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of the indole and chromene moieties in a single molecule. This combination allows it to interact with a broader range of molecular targets and exhibit a wider range of biological activities compared to compounds containing only one of these moieties .

Properties

Molecular Formula

C22H19BrN2O4

Molecular Weight

455.3 g/mol

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H19BrN2O4/c1-12-15(16-11-14(23)6-7-18(16)25-12)8-9-24-21(26)17-10-13-4-3-5-19(28-2)20(13)29-22(17)27/h3-7,10-11,25H,8-9H2,1-2H3,(H,24,26)

InChI Key

RALJCZKIMROZGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CCNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O

Origin of Product

United States

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